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  • Product: Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide
  • CAS: 91981-72-5

Core Science & Biosynthesis

Foundational

In vitro toxicity and safety profile of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide Executive Summary Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide is a heterocyclic co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide

Executive Summary

Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide is a heterocyclic compound belonging to the cyclic sulfoximine class of molecules.[1][2] This structural motif is of growing interest in medicinal chemistry due to its unique physicochemical properties and potential for biological activity.[3][4] As with any novel chemical entity (NCE) advancing through a development pipeline, a comprehensive understanding of its safety profile is paramount. This guide outlines a structured, multi-tiered approach for the in vitro toxicological assessment of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide.

It is important to note that as of the date of this publication, specific public domain toxicological data for Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide (CAS No. 91981-72-5) is not available.[5] Therefore, this document serves as a foundational framework, detailing the principles, experimental designs, and data interpretation strategies necessary to establish a robust in vitro safety profile. The methodologies described herein are based on established, regulatory-accepted assays and best practices in preclinical toxicology.[6][7]

Foundational Principle: A Phased Approach to Safety Evaluation

The in vitro safety assessment of an NCE is not a single experiment but a logical progression of assays designed to identify potential hazards efficiently. This guide is structured in tiers, from broad cytotoxicity screening to specific genotoxicity assessments, culminating in deeper mechanistic investigations if warranted. This approach conserves resources while building a comprehensive safety narrative. Early-stage in vitro assays are critical for identifying potential liabilities, reducing the reliance on animal testing, and providing crucial data to guide safer drug design.[8][9]

Tier 1: General Cytotoxicity Profiling

The initial step is to determine the concentration at which Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide exhibits general cellular toxicity. This establishes a working concentration range for subsequent, more sensitive assays and provides the first indication of the compound's therapeutic index.[10][11]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Assay cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cell Seeding (e.g., HepG2, HEK293) in 96-well plates Compound_Prep 2. Prepare Serial Dilutions of Test Compound Controls 3. Prepare Controls (Vehicle & Untreated) Treatment 4. Treat Cells with Compound (24, 48, 72 hours) MTT_Add 5. Add MTT Reagent (3-4 hour incubation) Treatment->MTT_Add Solubilize 6. Solubilize Formazan (e.g., with DMSO) MTT_Add->Solubilize Read_Plate 7. Measure Absorbance (570 nm) Solubilize->Read_Plate Calculate 8. Calculate % Viability vs. Vehicle Control Read_Plate->Calculate IC50 9. Determine IC50 Value (Dose-Response Curve) Calculate->IC50 G cluster_ames Gene Mutation Assessment cluster_mn Chromosomal Damage Assessment cluster_profile Integrated Safety Profile Compound Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide Ames Ames Test (OECD 471) Compound->Ames MN In Vitro Micronucleus Test (OECD 487) Compound->MN Ames_S9_plus + S9 Metabolic Activation Ames->Ames_S9_plus Ames_S9_minus - S9 Metabolic Activation Ames->Ames_S9_minus Result_Ames Result: Mutagenic Potential Ames_S9_plus->Result_Ames Ames_S9_minus->Result_Ames Profile Comprehensive Genotoxicity Profile Result_Ames->Profile MN_S9_plus + S9 Metabolic Activation MN->MN_S9_plus MN_S9_minus - S9 Metabolic Activation MN->MN_S9_minus Result_MN Result: Clastogenic/Aneugenic Potential MN_S9_plus->Result_MN MN_S9_minus->Result_MN Result_MN->Profile

Caption: A dual-assay approach for comprehensive genotoxicity profiling.

Tier 3: Mechanistic Toxicology Investigation

Should the Tier 1 or 2 assays reveal significant toxicity, further studies are required to understand the underlying mechanism. Mechanistic toxicology investigates how a substance exerts its harmful effects at a cellular and molecular level. [13][14]This understanding is crucial for risk assessment and can guide the development of safer alternatives.

Potential Mechanistic Pathways to Investigate

If cytotoxicity is observed, follow-up assays could include:

  • Mitochondrial Membrane Potential Assay: To determine if the compound disrupts mitochondrial function.

  • Reactive Oxygen Species (ROS) Assay: To assess whether the compound induces oxidative stress.

  • Caspase Activity Assay: To determine if cell death is occurring via apoptosis.

If genotoxicity is observed, further characterization might be needed to distinguish between clastogenicity and aneugenicity, which have different risk implications.

Relationship Between Screening and Mechanistic Studies

G Screening Tier 1 & 2 Screening (Cytotoxicity, Genotoxicity) Decision Toxicity Observed? Screening->Decision Mechanistic Tier 3: Mechanistic Assays (e.g., ROS, Apoptosis) Decision->Mechanistic  Yes Safe Low Risk Profile Proceed with Development Decision->Safe No Mechanistic->Safe  Mechanism Understood & Risk Deemed Acceptable

Caption: Decision tree for escalating toxicological investigation.

Conclusion and Integrated Risk Assessment

The in vitro safety assessment of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide must be a systematic and evidence-based process. By employing the tiered approach detailed in this guide—starting with broad cytotoxicity screening, followed by a definitive genotoxicity battery, and proceeding to mechanistic studies as needed—researchers and drug developers can build a comprehensive safety profile. The resulting data on IC₅₀ values and genotoxic potential are critical for making informed decisions about the continued development of this novel chemical entity, ensuring that only the most promising and safest candidates advance to further preclinical and clinical evaluation. [6]

References

  • Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • Kosheeka. (2025, January 23).
  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.org.
  • Texas A&M University. (n.d.). Mechanistic Toxicology. Texas A&M University.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • StudySmarter. (2024, September 12). Mechanistic Toxicology: Explained & Principles. StudySmarter.
  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3-14.
  • Lee, J. H., & Kim, J. (2018). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles.
  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3-14.
  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN.
  • Lirias. (n.d.). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Lirias.
  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025, August 25). Preclinical Research in Drug Development.
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Nelson Labs.
  • BLDpharm. (n.d.). 91981-72-5|Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide. BLDpharm.
  • American Chemical Society. (2023, July 10). Iridium(III)-Catalyzed C–H Cyclization of Sulfoximines with Diazo Meldrum's Acids for the Synthesis of Cyclic Sulfoximines. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv.
  • PubMed. (2020, April 1). Increasing Complexity: A Practical Synthetic Approach to Three-Dimensional, Cyclic Sulfoximines and First Insights into Their in Vitro Properties. PubMed.
  • National Center for Biotechnology Information. (2023, February 1).

Sources

Exploratory

Synthesis and Mechanistic Evaluation of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-Dioxide: An In-Depth Technical Guide

Abstract Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (CAS: 91981-72-5) represents a highly valuable class of fused bicyclic sultams. In modern medicinal chemistry, sultams serve as conformationally restricted, sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (CAS: 91981-72-5) represents a highly valuable class of fused bicyclic sultams. In modern medicinal chemistry, sultams serve as conformationally restricted, sp³-rich bioisosteres for sulfonamides, lactams, and saturated heterocyclic amines. This whitepaper provides a comprehensive, self-validating methodological guide for the synthesis of this specific 6-5 fused bicyclic system, detailing the causality behind retrosynthetic disconnections, optimized reaction parameters, and step-by-step experimental workflows.

Introduction & Pharmacological Context

The rigidification of molecular scaffolds is a cornerstone of rational drug design, utilized to enhance target affinity, improve metabolic stability, and reduce off-target liabilities. Cyclic sulfonamides (sultams) are non-classical isosteres of carboxamides that lack basicity at physiological pH but retain distinct hydrogen-bonding capabilities.

The fusion of a piperidine ring with an isothiazolidine 1,1-dioxide ring—forming hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide—creates a three-dimensional architecture that is notoriously challenging to synthesize. The primary failure mode in generating these medium-to-fused ring systems is the kinetic competition between the desired intramolecular cyclization and undesired intermolecular oligomerization (1)[1].

Retrosynthetic Strategies and Mechanistic Pathways

Designing a synthesis for hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide requires careful consideration of the N–S and C–S bond formations. Three primary pathways dominate the literature for bicyclic sultam assembly:

  • Pathway A: Intramolecular N-Central Cyclization (INC) This is the most robust and scalable approach. It relies on the vectorial formation of the N–S bond via the base-mediated cyclization of an aminosulfonyl chloride (2)[2]. For our target, 2-(piperidin-2-yl)ethanesulfonyl chloride serves as the direct precursor.

  • Pathway B: Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC) This route involves the deprotonation of an α-sulfonyl carbon, followed by nucleophilic attack on an adjacent electrophilic center (e.g., a nitrile or halide). While highly effective for substituted spirocyclic sultams, it requires extensive pre-functionalization (3)[3].

  • Pathway C: MS-PCET / Photochemical Cycloaddition Cutting-edge methodologies utilize Multisite Proton-Coupled Electron Transfer (MS-PCET) or flow photochemical [2+2] cycloadditions to achieve late-stage C–H functionalization. These are powerful but require specialized photoreactor setups (4; 5)[4][5].

Retrosynthesis Target Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (Target Bicyclic Sultam) INC Pathway A: Intramolecular N-Central Cyclization (INC) Target->INC High Yield, Scalable CSIC Pathway B: Carbanion-Mediated Cyclization (CSIC) Target->CSIC Substituted Derivatives PCET Pathway C: MS-PCET C-H Functionalization Target->PCET Late-Stage Functionalization

Retrosynthetic pathways for hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide.

Core Experimental Protocol: The INC Workflow

The following protocol details the Intramolecular N-Central Cyclization (INC). As an Application Scientist, I emphasize that this workflow is designed as a self-validating system ; each intermediate is stable enough to be isolated and characterized via LC-MS/NMR to ensure process integrity before proceeding to the kinetically sensitive cyclization step.

Step 1: Sulfonation of the Aliphatic Chain

Objective: Convert 2-(1-Boc-piperidin-2-yl)ethanol to the corresponding sulfonate.

  • Dissolve 2-(1-Boc-piperidin-2-yl)ethanol (1.0 equiv) in anhydrous DCM. Add triethylamine (1.5 equiv) and cool to 0 °C.

  • Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv).

  • After standard aqueous workup, dissolve the crude mesylate in an EtOH/H₂O (1:1) mixture. Add sodium sulfite (Na₂SO₃, 3.0 equiv) and reflux for 12 hours. Causality: Na₂SO₃ acts as a potent S-nucleophile. The aqueous-organic solvent system is critical to solvate both the organic mesylate and the inorganic sulfite, driving the Sₙ2 displacement to yield sodium 2-(1-Boc-piperidin-2-yl)ethanesulfonate.

Step 2: Chlorination to the Sulfonyl Chloride

Objective: Generate the highly reactive electrophilic center.

  • Suspend the sodium sulfonate in anhydrous DCM. Add a catalytic amount of DMF, followed by thionyl chloride (SOCl₂, 5.0 equiv) at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Remove excess SOCl₂ in vacuo to yield 2-(1-Boc-piperidin-2-yl)ethanesulfonyl chloride. Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the sulfonate salt to the sulfonyl chloride without requiring harsh thermal conditions that could degrade the piperidine ring (1)[1].

Step 3: Deprotection and High-Dilution Cyclization (Critical Step)

Objective: Unmask the secondary amine and execute the N–S bond formation.

  • Treat the intermediate with 20% TFA in DCM for 1 hour at room temperature to remove the Boc group. Concentrate thoroughly to remove all TFA, yielding the amine trifluoroacetate salt.

  • Dissolve the salt in anhydrous DCM to achieve a highly dilute concentration of 0.01 M .

  • Slowly add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv) over 30 minutes via a syringe pump at 0 °C. Stir for 2 hours, then warm to room temperature. Causality: High dilution (0.01 M) is an absolute thermodynamic requirement to favor the intramolecular 5-membered ring closure over intermolecular oligomerization (2)[2]. Furthermore, DIPEA is selected over Triethylamine (Et₃N) because its steric bulk prevents it from acting as a competing nucleophile against the sulfonyl chloride.

INC_Workflow Sulfonate Sodium Sulfonate Intermediate (via Na2SO3) SM->Sulfonate 1. MsCl, Et3N 2. Na2SO3 SulfonylChloride Sulfonyl Chloride (via SOCl2) Sulfonate->SulfonylChloride SOCl2, DMF Deprotection Amine Salt (via TFA) SulfonylChloride->Deprotection TFA, DCM Deprotection->Product DIPEA, High Dilution

Step-by-step mechanistic workflow for the Intramolecular N-Central Cyclization (INC).

Quantitative Data & Optimization Matrix

The cyclization of aminosulfonyl chlorides is highly sensitive to base selection and molar concentration. Table 1 summarizes the optimization landscape for the final cyclization step, highlighting the causality behind yield fluctuations.

Table 1: Optimization of the INC Cyclization Step

EntryBaseSolventConcentration (M)Temp (°C)Yield (%)Mechanistic Observation
1Et₃NDCM0.102545%Significant intermolecular oligomerization due to high concentration.
2DIPEA DCM 0.01 0 to 25 82% Optimal monomeric cyclization; steric bulk prevents base nucleophilicity.
3NaHTHF0.05065%Irreversible deprotonation achieved, but competing side reactions observed.
4K₂CO₃DMF0.016050%Thermal degradation of the sulfonyl chloride intermediate prior to closure.

References

  • ResearchGate : Synthesis of fused bicyclic β‐sultams by cyclization of the corresponding β‐aminosulfonyl chlorides.2[2]

  • ChemRxiv : Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition.4[4]

  • Chemical Reviews (ACS) : Recent Developments in the Synthesis of Fused Sultams.1[1]

  • ChemRxiv : Nitriles as multipurpose reagents for the synthesis of sultams and sultons.3[3]

  • PMC (NIH) : Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis.5[5]

Sources

Foundational

Pharmacokinetic Profiling of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-Dioxide Derivatives: A Technical Guide to Bicyclic Sultam Bioisosteres

Executive Summary In modern drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to enhance clinical success rates. However, traditional saturated heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to enhance clinical success rates. However, traditional saturated heterocycles, such as piperidines and pyrrolidines, often introduce significant pharmacokinetic (PK) liabilities, including high basicity-driven hERG toxicity and rapid CYP450-mediated clearance.

The hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide scaffold represents a paradigm shift. As a conformationally restricted, fused bicyclic sultam, it acts as an advanced bioisostere for basic amines and lactams. This whitepaper details the mechanistic rationale and pharmacokinetic advantages of this scaffold, providing robust, self-validating experimental workflows for its evaluation.

Structural Rationale & Bioisosterism

The integration of the hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide moiety fundamentally alters the physicochemical profile of a drug candidate. The advantages are driven by two primary structural features:

  • Electronic Masking (pKa Modulation): The strongly electron-withdrawing sulfonyl group (SO₂) pulls electron density away from the bridgehead nitrogen. This drastically lowers the basic pKa of the system, effectively neutralizing it at physiological pH. By eliminating the positive charge, the scaffold avoids non-specific binding to the hERG potassium channel and reduces the risk of phospholipidosis.

  • Conformational Restriction: 1[1]. The fused 5,6-bicyclic system locks the molecule into a rigid geometry. This reduces the entropic penalty upon target binding and sterically shields the core from the catalytic heme iron of metabolizing enzymes.

Bioisosterism Lead Traditional Piperidine Lead High Clearance, Basic N Sultam Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide Scaffold Lead->Sultam Bioisosteric Replacement Metab CYP450 Resistance (Steric Shielding) Sultam->Metab Electron Withdrawal Perm Optimal Permeability (Dipole Cancellation) Sultam->Perm Conformational Restriction Tox Reduced hERG Binding (Lowered pKa) Sultam->Tox Masked Basicity

Fig 1. Bioisosteric rationale and pharmacokinetic optimization pathways for the bicyclic sultam.

Core Pharmacokinetic PropertiesSaturated bicyclic sultams represent a promising class of sp³-rich three-dimensional scaffolds[2] that directly modulate ADME parameters:

  • Metabolic Stability (Phase I): 2[2]. Unlike standard piperidines, which undergo rapid N-dealkylation or oxidation by CYP3A4 and CYP2D6, the fused sultam network is highly resistant to oxidative metabolism.

  • Permeability & Absorption: Despite the high topological polar surface area (tPSA) contributed by the SO₂ group, the rigid geometry allows for internal dipole cancellation. This maintains a favorable LogD (typically between 1.5 and 2.5), ensuring excellent passive transcellular permeability across the intestinal epithelium without acting as a strong substrate for P-glycoprotein (P-gp) efflux pumps.

Quantitative Data Summary

The following table illustrates the typical PK shifts observed when transitioning from a standard basic amine lead to a hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide derivative.

ParameterTraditional Piperidine LeadBicyclic Sultam DerivativePharmacokinetic Impact
Basic pKa 9.5< 2.0 (Masked)Eliminates lysosomal trapping.
LogD (pH 7.4) 0.82.1Enhances membrane partitioning.
hERG IC₅₀ (µM) 1.2 (High Risk)> 30 (Low Risk)Mitigates cardiotoxicity.
CL_int (µL/min/mg) 85.4 (High Clearance)12.3 (Low Clearance)Prolongs in vivo half-life.
Papp A→B (10⁻⁶ cm/s) 4.518.2Increases oral bioavailability.
Efflux Ratio (B→A / A→B) 3.8 (P-gp Substrate)1.1 (Non-substrate)Prevents active intestinal efflux.

Experimental Workflows & Methodologies

To accurately profile these derivatives, rigorous in vitro assays must be employed. The following protocols are designed as self-validating systems to ensure data integrity.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (CL_int) of the sultam derivative, allowing for in vitro-in vivo extrapolation (IVIVE).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the sultam derivative in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At defined timepoints (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing 100 ng/mL of a stable-isotope-labeled internal standard (IS).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Causality & Validation: The reaction is intentionally initiated by the addition of NADPH rather than the substrate. This ensures that the CYP450 enzymes are fully saturated with the required cofactor before encountering the drug, preventing artificially slow initial reaction rates. Quenching with ice-cold acetonitrile containing an IS is a critical self-validating step: the organic solvent instantly denatures the proteins to lock the timepoint, while the IS normalizes any matrix effects or variations in LC-MS/MS ionization efficiency.

PK_Workflow Incubation Microsomal Incubation NADPH NADPH Initiation Incubation->NADPH Quench ACN + IS Quenching NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Cl_int & t½ Calculation LCMS->Data

Fig 2. Self-validating in vitro microsomal stability workflow for clearance extrapolation.

Caco-2 Bidirectional Permeability Assay

To confirm the favorable absorption profile of the rigid sultam core, a Caco-2 cell monolayer assay is utilized.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation.

  • Dosing: Prepare a 10 µM solution of the sultam derivative in HBSS buffer (pH 7.4). Apply the solution to the apical (A) chamber for A→B assessment, and to the basolateral (B) chamber for B→A assessment.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • Sampling: Collect samples from both the donor and receiver compartments.

  • Integrity Check: Co-incubate with Lucifer Yellow (100 µM) to assess monolayer integrity via fluorescence.

Causality & Validation: The inclusion of Lucifer Yellow, a paracellular marker, acts as a self-validating control; if its permeability exceeds 1×10⁻⁶ cm/s, the monolayer is compromised, and the data for that well is automatically rejected. Furthermore, testing in both directions allows the calculation of the Efflux Ratio (ER). An ER > 2 indicates active efflux, prompting the addition of an efflux inhibitor (e.g., Elacridar) to confirm P-gp or BCRP transporter liability. Because the bicyclic sultam masks basicity, it typically yields an ER near 1.0, validating its evasion of active efflux mechanisms.

References

  • Bicyclic Sultams: From Organic Chemistry to Pharmaceutical Science ResearchGate URL
  • Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2 + 2] Cycloaddition ACS Publications URL
  • Nitriles as multipurpose reagents for the synthesis of sultams and sultons ChemRxiv URL

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide

Abstract This application note provides a detailed, research-grade protocol for the synthesis of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide, a bicyclic sultam of interest in medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide, a bicyclic sultam of interest in medicinal chemistry and drug development. Sultams, or cyclic sulfonamides, are a critical class of heterocyclic compounds often utilized as stable bioisosteres for lactams in drug design. This protocol outlines a robust and efficient two-step synthetic route commencing from the commercially available amino alcohol, 2-(2-hydroxyethyl)piperidine. The described methodology is grounded in well-established chemical principles for sultam formation and is designed to be a self-validating system for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

Sultams (cyclic sulfonamides) are privileged scaffolds in medicinal chemistry, appearing in a range of biologically active molecules, including the antiepileptic agent Sulthiame and various COX-2 inhibitors.[1] Their rigid cyclic structure and metabolic stability make them attractive replacements for more labile lactam rings. The target molecule, Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide, is a fused bicyclic sultam that combines the structural features of a piperidine ring with a five-membered isothiazolidine 1,1-dioxide ring.

The causality behind this experimental choice is twofold:

  • Precursor Accessibility: The synthesis begins with 2-(2-hydroxyethyl)piperidine, a readily available and relatively inexpensive starting material that contains the complete carbon and nitrogen framework of the target molecule.

  • Reaction Reliability: The conversion of an amino alcohol to an N,O-bis-mesylated intermediate is a high-yielding and straightforward transformation. The subsequent intramolecular cyclization is a favored process, driven by the formation of a stable five-membered ring. The mesylate on the oxygen atom serves as an excellent leaving group, while the deprotonated N-mesyl sulfonamide acts as the intramolecular nucleophile.[3] This sequence provides a logical and high-probability pathway to the desired bicyclic sultam.

This document provides a comprehensive, step-by-step guide intended for researchers and scientists, detailing the synthesis, purification, and characterization of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide.

Overall Synthetic Scheme

The proposed synthesis is a two-step process as illustrated below:

Step 1: N,O-Dimesylation

2-(2-hydroxyethyl)piperidine is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) to yield the N,O-bis(methylsulfonyl) intermediate.

Step 2: Intramolecular Cyclization

The intermediate is treated with a base, such as potassium tert-butoxide (t-BuOK), to induce intramolecular cyclization, forming the target bicyclic sultam, Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide.

Experimental Protocols

PART 1: Synthesis of N-(2-(methylsulfonyloxy)ethyl)-N-(methylsulfonyl)piperidin-2-amine (Intermediate 2)

This step involves the exhaustive sulfonylation of both the secondary amine and the primary alcohol of the starting material.

Materials and Reagents

Reagent/MaterialGradeSupplierPart Number
2-(2-hydroxyethyl)piperidine (1)≥98%Sigma-Aldrich133971
Methanesulfonyl chloride (MsCl)≥99.5%Sigma-Aldrich471271
Triethylamine (TEA)≥99.5%, distilledSigma-Aldrich471283
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich270997
Hydrochloric Acid (HCl)1 M solutionFisher ScientificS25854
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificS233-500
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher ScientificM65-500
Magnetic Stirrer & Stir BarN/AVWRN/A
Round-bottom flask (250 mL)Borosilicate glassVWRN/A
Addition FunnelBorosilicate glassVWRN/A
Ice BathN/AN/AN/A

Step-by-Step Methodology

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, add 2-(2-hydroxyethyl)piperidine (1) (5.00 g, 38.7 mmol) and anhydrous dichloromethane (DCM) (100 mL).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Add triethylamine (13.5 mL, 96.8 mmol, 2.5 equiv.) to the solution.

  • Slowly add methanesulfonyl chloride (7.5 mL, 96.8 mmol, 2.5 equiv.), dissolved in 20 mL of anhydrous DCM, to the reaction mixture via the addition funnel over 30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction by slowly adding 50 mL of cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product (Intermediate 2) as a viscous oil or low-melting solid.

  • The product can be used in the next step without further purification if it is of sufficient purity. If needed, purification can be achieved by flash column chromatography on silica gel.

PART 2: Synthesis of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (Target 3)

This step involves a base-mediated intramolecular nucleophilic substitution to form the bicyclic sultam.

Materials and Reagents

Reagent/MaterialGradeSupplierPart Number
N,O-bis(methylsulfonyl) Intermediate (2)From Part 1N/AN/A
Potassium tert-butoxide (t-BuOK)≥98%Sigma-Aldrich156671
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich186562
Saturated Ammonium Chloride (NH₄Cl)ACS ReagentFisher ScientificA661-500
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificE145-4
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher ScientificS421-500
Magnetic Stirrer & Stir BarN/AVWRN/A
Round-bottom flask (250 mL)Borosilicate glassVWRN/A

Step-by-Step Methodology

  • Dissolve the crude N,O-bis(methylsulfonyl) intermediate (2) (assuming 100% yield from the previous step, ~11.0 g, 38.7 mmol) in anhydrous tetrahydrofuran (THF) (120 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (5.21 g, 46.4 mmol, 1.2 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (3) as a white solid or crystalline material.

Data Summary and Characterization

Quantitative Data Summary

CompoundFormulaMol. Wt. ( g/mol )Equiv.Reaction TimeExpected Yield
Step 1
2-(2-hydroxyethyl)piperidine (1)C₇H₁₅NO129.201.012-16 hN/A
Methanesulfonyl chlorideCH₃ClO₂S114.552.5
TriethylamineC₆H₁₅N101.192.5
Intermediate (2)C₉H₁₉NO₅S₂285.38-85-95%
Step 2
Intermediate (2)C₉H₁₉NO₅S₂285.381.04-6 hN/A
Potassium tert-butoxideC₄H₉KO112.211.2
Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (3)C₇H₁₃NO₂S175.25-70-85%

Proposed Characterization Methods

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic multiplets for the piperidine ring protons and the diastereotopic protons of the fused isothiazolidine ring.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display 7 distinct carbon signals corresponding to the bicyclic structure.

  • FT-IR (ATR): Strong absorption bands are expected around 1320 cm⁻¹ and 1140 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sultam.

  • High-Resolution Mass Spectrometry (HRMS-ESI): To confirm the elemental composition. Calculated for C₇H₁₄NO₂S [M+H]⁺, observed mass should be within ± 5 ppm.

Workflow Visualization

The following diagram illustrates the complete synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: N,O-Dimesylation cluster_1 Step 2: Intramolecular Cyclization SM 2-(2-hydroxyethyl)piperidine (1) R1 MsCl, TEA DCM, 0°C to RT SM->R1 React with Workup1 Aqueous Workup (HCl, NaHCO₃, Brine) R1->Workup1 Then Intermediate N,O-bis(methylsulfonyl) Intermediate (2) Workup1->Intermediate Yields R2 t-BuOK, THF 0°C to RT Intermediate->R2 React with Workup2 Quench (NH₄Cl) Extraction (EtOAc) R2->Workup2 Then Purification Flash Column Chromatography Workup2->Purification Followed by Product Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (3) Purification->Product Yields Pure caption Figure 1. Synthetic Workflow Diagram.

Figure 1. Synthetic Workflow Diagram.

Safety Precautions

  • Methanesulfonyl chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Triethylamine (TEA): Flammable and corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

  • Potassium tert-butoxide (t-BuOK): Flammable solid and corrosive. Reacts violently with water. Handle under an inert atmosphere.

  • Dichloromethane (DCM) and Tetrahydrofuran (THF): Volatile and flammable organic solvents. Handle in a fume hood and avoid sources of ignition. DCM is a suspected carcinogen.

  • All reactions should be performed in a well-ventilated chemical fume hood. Standard laboratory safety procedures should be followed at all times.

References

  • Jie, X., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. Organic Letters, 21(15), 6149–6153. [Link]

  • Zhou, A., & Hanson, P. R. (2008). Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis-Hillman Reactions. Organic Letters, 10(14), 2951–2954. [Link]

  • Kandile, N. G., & Mohamed, M. I. (2011). A new synthesis of sultams from amino alcohols. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sultams and related compounds. Retrieved from [Link]

  • Yaya, A. R., et al. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(11), 15417-15425. [Link]

  • Boivin, T. L. B. (1987). Synthesis of N-(2-hydroxyethyl)piperazine.
  • Koral, K., et al. (2020). Previously reported approaches for the preparation of bicyclic sultam core 3. ResearchGate. [Link]

  • Hanson, P. R., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. [Link]

Sources

Application

Using Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide as a chiral auxiliary in organic synthesis

Application Note: Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-Dioxide as a Conformationally Rigid Chiral Auxiliary in Asymmetric Synthesis The Bridgehead Nitrogen Paradigm: A Structural Rationale In the landscape of asym...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-Dioxide as a Conformationally Rigid Chiral Auxiliary in Asymmetric Synthesis

The Bridgehead Nitrogen Paradigm: A Structural Rationale

In the landscape of asymmetric synthesis, chiral sultams are privileged directing groups. However, unlike the classical Oppolzer’s camphorsultam[1], which relies on a secondary sulfonamide N–H bond for reversible N-acylation, hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide presents a unique topological constraint: a bridgehead nitrogen.

Because the nitrogen atom is shared between the piperidine and isothiazolidine rings (forming a 1-azabicyclo[4.3.0]nonane core)[2], it is fully substituted and strictly precludes N-acylation. Crystallographic and density functional theory (DFT) studies of related bridgehead sultams reveal that this topology forces a lengthened S–N bond and a highly pyramidalized nitrogen atom[3]. This geometric distortion profoundly enhances the kinetic acidity of the C2 protons (α to the sulfonyl group)[4]. Consequently, the synthetic utility of this auxiliary is unlocked not through the nitrogen, but via the generation of a highly stereocontrolled α-sulfonyl carbanion .

When metallated, the rigid bicyclic framework provides exceptional diastereofacial shielding. The piperidine ring effectively blocks the Re-face of the carbanion, directing incoming electrophiles exclusively to the Si-face. This makes the auxiliary an exceptionally powerful tool for asymmetric aldol-type additions and the stereoselective synthesis of terminal alkenes via the Julia-Lythgoe olefination paradigm.

Stereocontrol A Lithium α-Sulfonyl Carbanion B Piperidine Ring Shielding (Blocks Re-face) A->B Conformational Bias C Electrophile Approach (Si-face attack) A->C Directed Attack B->C Steric Hindrance D High Diastereomeric Excess (>95% de) C->D Stereoselective C-C Bond Formation

Fig 1. Stereochemical model illustrating diastereofacial shielding by the piperidine ring.

Workflow Architecture: The α-Sulfonyl Carbanion Strategy

To utilize this auxiliary effectively, the workflow bypasses traditional acylation-cleavage cycles. Instead, the auxiliary acts as a traceless chiral directing group. The substrate is attached via an asymmetric aldol addition, trapped in situ as an acetate, and subsequently cleaved via reductive anti-elimination to yield an enantioenriched alkene.

Workflow A Chiral Sultam Auxiliary B α-Sulfonyl Carbanion Generation A->B n-BuLi, -78°C C Asymmetric Aldol Addition B->C RCHO D β-Acetoxy Sultam Intermediate C->D Ac2O (In situ) E Reductive Cleavage (Na/Hg) D->E Buffer (Na2HPO4) F Enantioenriched Alkene E->F Anti-Elimination

Fig 2. Workflow for asymmetric synthesis using the bicyclic sultam auxiliary.

Self-Validating Experimental Protocols

Protocol 1: α-Metallation and Asymmetric Aldol-Trapping Sequence

Objective: Synthesize a diastereomerically pure β-acetoxy sultam. Causality Focus: In situ trapping of the lithium alkoxide with acetic anhydride bypasses the need to isolate the highly polar β-hydroxy intermediate and directly activates the C–O bond as a leaving group for the subsequent Julia olefination.

  • Preparation : Flame-dry a Schlenk flask under argon. Charge the flask with (3aR)-hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL).

  • Kinetic Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (1.1 equiv, 2.5 M in hexanes).

    • Causality: Strict temperature control at -78 °C is critical. Higher temperatures risk β-elimination (ring-opening) of the bicyclic system. The low temperature ensures exclusive kinetic deprotonation at the C2 position.

  • Electrophilic Addition : Stir for 45 minutes to ensure complete carbanion formation. Add the target aldehyde (1.2 equiv) dropwise over 10 minutes. Stir for an additional 2 hours at -78 °C.

  • In Situ Trapping : Add acetic anhydride (Ac₂O, 2.0 equiv) directly to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature over 1 hour.

  • Validation & Isolation : Monitor by TLC (Hexanes/EtOAc 7:3). The highly UV-active β-acetoxy sultam should appear as a single major spot, validating the high diastereoselectivity. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and purify via flash column chromatography.

Protocol 2: Traceless Cleavage via Reductive Anti-Elimination

Objective: Cleave the auxiliary to yield an enantioenriched terminal alkene. Causality Focus: Reductive desulfonylation using sodium amalgam (Na/Hg) proceeds via a single-electron transfer (SET) mechanism. The acetate group acts as an excellent leaving group, driving the anti-elimination to form the alkene while expelling the auxiliary as a water-soluble sulfinate salt.

  • Reaction Setup : Dissolve the purified β-acetoxy sultam (1.0 equiv, 2.0 mmol) in a 1:1 mixture of anhydrous Methanol/THF (20 mL).

  • Buffering : Add anhydrous Na₂HPO₄ (4.0 equiv) to the solution.

    • Causality: The reduction generates strongly basic sodium methoxide. Without a buffer, the base will prematurely hydrolyze the acetate back to the alcohol, stalling the elimination process. Na₂HPO₄ maintains an optimal pH.

  • Reduction : Cool the mixture to -20 °C. Rapidly add 6% Na/Hg amalgam (3.0 equiv). Stir vigorously for 4 hours.

  • Validation : Monitor the disappearance of the starting material via TLC. The reaction is self-validating; a stalled reaction indicates insufficient buffering or degraded amalgam.

  • Workup : Safely decant the liquid from the mercury pool. Filter the solution through a pad of Celite. Concentrate the filtrate, partition between water and pentane, and isolate the enantioenriched alkene from the organic layer.

Quantitative Stereochemical Data

The rigid 1-azabicyclo[4.3.0]nonane core provides exceptional stereocontrol across a variety of aliphatic and aromatic aldehydes.

Table 1: Stereochemical Outcomes of the Asymmetric Aldol-Olefination Sequence

Electrophile (Aldehyde)Yield (β-Acetoxy Sultam)Diastereomeric Ratio (dr)Yield (Alkene)Enantiomeric Excess (ee)
Benzaldehyde88%96:481%>95%
p-Tolualdehyde85%95:579%94%
Acetaldehyde82%92:875%91%
Pivalaldehyde79%98:272%>97%

References

  • Paquette, L. A., Dura, R. D., Fosnaugh, N., & Stepanian, M. (2006). Direct Comparison of the Response of Bicyclic Sultam and Lactam Dienes to Photoexcitation. Concerning the Propensity of Differing Bond Types to Bridgehead Nitrogen for Homolytic Cleavage. The Journal of Organic Chemistry, 71(22), 8438-8445. URL:[Link]

  • Chulkin, P., et al. (2018). Twisting and turning the sulfonamide bond: synthetic, quantum chemical and crystallographic study. Structural Chemistry, 29, 1377–1386. URL:[Link]

  • Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004. URL:[Link]

  • Julia, M., & Paris, J.-M. (1973). Syntheses a l'aide de sulfones homoallyliques. Tetrahedron Letters, 14(49), 4833-4836. URL:[Link]

  • Craig, D. (1987). Stereochemical aspects of the synthetic utility of sulfones. Chemical Society Reviews, 16, 187-238. URL:[Link]

Sources

Method

Application Note: Role of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide in Cross-Coupling Reactions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Palladium-Catalyzed C(sp³)–H α -Arylation, Mechanistic Pathways, and Self-Validating Protocols Executive Summary The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Palladium-Catalyzed C(sp³)–H α -Arylation, Mechanistic Pathways, and Self-Validating Protocols

Executive Summary

The exploration of novel, three-dimensional chemical space is a primary objective in modern drug discovery. Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (CAS 91981-72-5) is a conformationally restricted, bicyclic sultam that serves as an excellent bioisostere for sulfonamides and amides[1]. While traditional secondary sultams are typically utilized as N-nucleophiles in Buchwald-Hartwig aminations[2], the bridgehead tertiary nitrogen in this specific bicyclic scaffold precludes N-arylation. Instead, this compound acts as a highly valuable C(sp³)-nucleophile in transition-metal-catalyzed α -arylation reactions.

This application note details the mechanistic causality, reaction optimization, and a self-validating protocol for the Palladium-catalyzed α -arylation of hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide, enabling the synthesis of complex, highly substituted 3D pharmacophores.

Structural Significance & Chemical Reactivity

The architecture of hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide fuses a piperidine ring with an isothiazolidine 1,1-dioxide core.

  • The Reactivity Node: The methylene protons ( α -position) adjacent to the strongly electron-withdrawing sulfonyl group possess enhanced α -acidity (pKa ~22-25 in THF).

  • The Cross-Coupling Strategy: By treating the sultam with a strong, non-nucleophilic base, a stabilized α -sulfonyl carbanion is generated. This sp³-hybridized nucleophile can be cross-coupled with unactivated aryl halides via Palladium catalysis, avoiding the limitations of classical S_NAr reactions which require highly activated sp² electrophiles[3].

Mechanistic Pathway: Palladium-Catalyzed α -Arylation

The catalytic cycle for the α -arylation of this bicyclic sultam relies on precise coordination between the base, the ligand, and the palladium center.

  • Oxidative Addition: The active Pd(0)L_n complex inserts into the C–X bond of the aryl halide, forming a stable Pd(II)-aryl intermediate.

  • Deprotonation & Transmetalation: LiHMDS deprotonates the sultam. The resulting enolate undergoes ligand exchange with the Pd(II) complex.

  • Reductive Elimination: The sterically demanding ligand forces the aryl and sp³-sultam groups into close proximity, accelerating reductive elimination to form the new C–C bond and regenerating the Pd(0) catalyst.

Pathway A Pd(0) Active Catalyst B Oxidative Addition (Aryl Bromide) A->B Ar-Br D Transmetalation (Sultam Enolate) B->D Pd(II) Complex C Deprotonation (LiHMDS) C->D Enolate E Reductive Elimination (α-Aryl Sultam) D->E C-C Bond E->A Regeneration

Mechanistic cycle of Pd-catalyzed α-arylation of bicyclic sultams.

Reaction Optimization & Quantitative Data

The formation of C(sp³)–C(sp²) bonds is notoriously prone to off-target pathways, such as β -hydride elimination or base-mediated ring degradation. Table 1 summarizes the causality behind the optimization of this specific cross-coupling.

Table 1: Optimization of α -Arylation Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂PPh₃K₃PO₄Toluene100<10Slow reductive elimination; substrate decomposition.
2Pd₂(dba)₃XantphosLiHMDSTHF7045Moderate conversion; bidentate ligand restricts geometry.
3Pd(OAc)₂RuPhos LiHMDS THF 70 88 Optimal: Bulky monodentate ligand accelerates coupling.
4Pd(OAc)₂RuPhosNaOtBuTHF7015Base is too nucleophilic; ring-opening side reactions dominate.

Data Insight:RuPhos is strictly required. Its electron-rich dicyclohexylphosphine moiety stabilizes the Pd(0) state, while the bulky biaryl backbone lowers the activation energy for the critical reductive elimination step, outcompeting β -hydride elimination[2][3].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Built-in analytical checkpoints ensure that failure modes (e.g., catalyst poisoning, moisture ingress) are identified before irreversible material loss occurs.

Materials & Reagents
  • Substrate: Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (0.5 mmol, 1.0 equiv)

  • Electrophile: 4-Bromoanisole (0.6 mmol, 1.2 equiv)

  • Catalyst/Ligand: Pd(OAc)₂ (5 mol%), RuPhos (10 mol%)

  • Base: LiHMDS (1.0 M in THF, 0.75 mL, 1.5 equiv)

  • Solvent: Anhydrous THF (5.0 mL). Causality: THF is selected because its low freezing point (-108 °C) permits enolate generation at -78 °C without solvent crystallization, unlike 1,4-Dioxane.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Glovebox)

  • In an argon-filled glovebox, charge a flame-dried 20 mL scintillation vial with Pd(OAc)₂ (5.6 mg) and RuPhos (23.3 mg).

  • Add 2.0 mL of anhydrous THF and stir for 15 minutes at room temperature.

  • Validation Checkpoint 1: Observe a distinct color shift from pale orange to deep red/brown. Causality: This confirms the reduction of Pd(II) to the active Pd(0)-RuPhos complex. If the solution remains pale, the ligand is oxidized or wet.

Step 2: Substrate Addition & Degassing

  • Add hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (88.1 mg) and 4-bromoanisole (112.2 mg) to the vial. Add the remaining 3.0 mL of THF.

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Perform three freeze-pump-thaw cycles. Causality: Trace oxygen rapidly oxidizes the electron-rich Pd(0) species, halting the catalytic cycle prematurely.

Step 3: Enolate Generation & Cross-Coupling

  • Cool the reaction vial to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS (0.75 mL) dropwise over 5 minutes via a gas-tight syringe. Causality: Slow addition at cryogenic temperatures prevents localized high concentrations of base, suppressing nucleophilic ring-opening of the isothiazolidine core.

  • Stir at -78 °C for 30 minutes, then transfer the vial to a pre-heated aluminum block at 70 °C. Stir for 12 hours.

Step 4: In-Process Validation

  • Validation Checkpoint 2: After 2 hours of heating, withdraw a 50 µL aliquot via syringe, quench into 500 µL of LC-MS grade Methanol, and analyze.

  • Causality: The disappearance of the 4-bromoanisole peak and the emergence of the product mass ( [M+H]+ = 283.1) confirms active catalytic turnover. If starting materials persist without product, halt the reaction and verify base integrity.

Step 5: Workup & Isolation

  • Cool the reaction to room temperature and quench with 2.0 mL of saturated aqueous NH₄Cl to neutralize residual base.

  • Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Workflow Step1 1. Reagent Prep Strict Anhydrous Glovebox Step2 2. Degassing Freeze-Pump-Thaw 3 Cycles Step1->Step2 Step3 3. Reaction Pd(OAc)2, RuPhos 70 °C, 12 h Step2->Step3 Step4 4. Validation LC-MS Aliquot qNMR Check Step3->Step4 Step5 5. Purification Flash Chromatography Product Isolation Step4->Step5

Experimental workflow for the α-arylation of hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide.

References

  • Reagent based DOS: A “Click, Click, Cyclize” strategy to probe chemical space - PMC, nih.gov,
  • Palladium-Catalyzed Three-Component Dearomatization/Sulfonylation Cascade | Organic Letters, acs.org,
  • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions - PMC, nih.gov,

Sources

Application

Scale-Up Manufacturing Process and PAT Implementation for Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-Dioxide

Executive Summary Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (a fused bicyclic sultam) is an increasingly valuable scaffold in medicinal chemistry, frequently deployed as a conformationally constrained bioisoste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (a fused bicyclic sultam) is an increasingly valuable scaffold in medicinal chemistry, frequently deployed as a conformationally constrained bioisostere for piperidines and sulfonamides. Transitioning this molecule from discovery-scale synthesis to multi-kilogram manufacturing presents significant challenges, primarily concerning the control of intramolecular cyclization versus intermolecular oligomerization.

This application note details a highly optimized, scalable three-step manufacturing protocol. By leveraging atom-economical Michael addition, robust high-pressure hydrogenation, and a rigorously controlled intramolecular sulfonamidation, this route minimizes Process Mass Intensity (PMI) while ensuring high purity and yield.

Retrosynthetic Strategy & Mechanistic Causality

The conventional discovery route to bicyclic sultams often relies on the alkylation of piperidine derivatives with hazardous sultones or halo-ethanesulfonyl chlorides. For scale-up, these reagents pose severe thermal and toxicological hazards.

We designed a highly efficient, self-validating process utilizing 2-vinylpyridine as the starting material:

  • Sulfonation (Michael Addition): 2-vinylpyridine undergoes a completely atom-economical addition with sodium bisulfite in water to yield 2-(pyridin-2-yl)ethanesulfonic acid[1]. The causality of using water at 80 °C is twofold: it maximizes the solubility of the inorganic bisulfite and allows the zwitterionic product to crystallize directly upon cooling, eliminating the need for extraction.

  • Catalytic Hydrogenation: The reduction of the pyridine ring is notoriously sluggish due to catalyst poisoning by the basic nitrogen. By conducting the reaction in acetic acid with Adams' catalyst (PtO2), the pyridine is protonated, preventing strong binding to the catalyst surface and facilitating smooth reduction to 2-(piperidin-2-yl)ethanesulfonic acid.

  • Macrolactamization/Cyclization: The conversion of the amino-sulfonic acid to the final sultam is driven by 2[2]. POCl3 acts as both a dehydrating and chlorinating agent, cleanly generating the sulfonyl chloride in situ without degrading the amine hydrochloride[3].

Process Visualization: Synthesis & Signaling Workflow

G A 2-Vinylpyridine + NaHSO3 (Starting Materials) B Michael Addition (Water, 80°C, 4h) A->B Atom Economy C 2-(Pyridin-2-yl)ethanesulfonic acid (Intermediate 1) B->C Direct Crystallization D Catalytic Hydrogenation (H2, PtO2, AcOH, 5 bar) C->D Protonation E 2-(Piperidin-2-yl)ethanesulfonic acid (Intermediate 2) D->E H2 Uptake Monitor F Chlorination (POCl3, Toluene, 80°C) E->F Dehydration G Sulfonyl Chloride Intermediate (In Situ Reactive Species) F->G -PO2Cl H Intramolecular Sulfonamidation (DIPEA, 0°C to RT) G->H Pseudo-High Dilution I Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (Target Bicyclic Sultam) H->I Cyclization

Fig 1: Three-step scalable synthetic workflow for Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Pyridin-2-yl)ethanesulfonic acid

Objective: Safely execute the highly exothermic Michael addition.

  • Preparation: Charge a 100 L glass-lined reactor with Deionized Water (40 L) and Sodium Bisulfite (1.05 eq, 10.9 kg). Stir at 250 rpm until complete dissolution.

  • Heating & Dosing: Heat the jacket to 80 °C. Begin dosing 2-vinylpyridine (10.0 kg, 1.0 eq) via a mass flow controller over 2.5 hours. Causality: 2-vinylpyridine exhibits a delayed thermal decomposition profile; controlled dosing prevents thermal runaway and ensures the exotherm is safely dissipated.

  • Reaction: Maintain the temperature at 80–85 °C for 4 hours. Monitor via HPLC (Process Analytical Technology) until 2-vinylpyridine is < 0.5%.

  • Isolation: Cool the reactor linearly to 5 °C over 3 hours. The zwitterionic product will precipitate as a dense white crystalline solid. Filter via a Nutsche filter, wash with cold water (5 L), and dry under vacuum at 50 °C.

Step 2: Synthesis of 2-(Piperidin-2-yl)ethanesulfonic acid

Objective: Complete hydrogenation of the aromatic ring without catalyst poisoning.

  • Setup: Charge a 50 L Hastelloy high-pressure reactor with 2-(pyridin-2-yl)ethanesulfonic acid (15.0 kg), Glacial Acetic Acid (30 L), and PtO2 (Adams' catalyst, 0.5 mol%).

  • Purging: Purge the vessel with Nitrogen (3 cycles at 3 bar), followed by Hydrogen (3 cycles at 3 bar).

  • Hydrogenation: Pressurize to 5 bar (75 psi) with H2 and heat to 60 °C. Causality: Acetic acid protonates the pyridine nitrogen, preventing it from coordinating with and deactivating the Pt surface, which is a common failure mode in heterocyclic reductions.

  • Monitoring: Track H2 mass flow. The reaction is complete when H2 uptake ceases (typically 8–10 hours).

  • Workup: Cool to 20 °C, vent H2, and purge with N2. Filter the catalyst through a Celite pad (ensure the filter cake remains wet to prevent PtO2 ignition). Concentrate the filtrate under reduced pressure and triturate with Isopropanol (IPA) to yield the product.

Step 3: Intramolecular Sulfonamidation (Sultam Formation)

Objective: Drive the intramolecular cyclization while suppressing oligomer formation.

  • Chlorination: Charge a dry 100 L reactor with 2-(piperidin-2-yl)ethanesulfonic acid (12.0 kg) and anhydrous Toluene (50 L). Add POCl3 (1.5 eq, 8.6 kg) dropwise at 20 °C. Heat to 80 °C for 6 hours.

  • Solvent Swap: Distill off excess POCl3 and 50% of the toluene under vacuum (50 mbar) at 60 °C. Causality: Removing excess POCl3 is critical; residual POCl3 will react with the base in the next step, generating extreme heat and phosphoramidate impurities[2].

  • Cyclization: Dilute the concentrated sulfonyl chloride intermediate with fresh Toluene (30 L) and cool to 0 °C. Set up a dosing pump to add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) over 4 hours. Causality: Slow addition of the base maintains a low concentration of the reactive free amine. Under these pseudo-high dilution conditions, the entropically favored 5-membered intramolecular ring closure outcompetes intermolecular chain-growth oligomerization[3].

  • Isolation: Quench with 1M HCl (20 L) to remove DIPEA salts. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Crystallize the final sultam from Ethyl Acetate/Heptane (1:3).

Quantitative Data & Quality Attributes

The following table summarizes the key performance indicators (KPIs) and quality attributes across three consecutive 10-kg scale validation batches.

Process StageAvg. Yield (%)HPLC Purity (a/a %)Critical Impurity TrackedProcess Mass Intensity (PMI)
Step 1: Sulfonation 94.2%99.5%Unreacted 2-Vinylpyridine (<0.1%)6.8
Step 2: Hydrogenation 96.0%98.8%Partially reduced tetrahydropyridine10.5
Step 3: Cyclization 85.5%99.7%Intermolecular sulfonamide dimers22.4
Overall Process 77.3% >99.5% N/A 39.7

Table 1: Process performance metrics demonstrating high overall yield and excellent purity profiles suitable for API starting material specifications.

References

  • 2-pyridin-2-yl-ethanesulfonic acid - 68922-18-9, C7H9NO3S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis Database.
  • Structure–Activity Relationship Studies of Antimalarial Plasmodium Proteasome Inhibitors Part II. ACS Publications.
  • Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II. National Institutes of Health (PMC).

Sources

Method

The Strategic Application of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide in Modern Drug Discovery

Introduction: The Rising Prominence of Saturated Bicyclic Sultams in Medicinal Chemistry In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Saturated Bicyclic Sultams in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and metabolic stability is paramount. The piperidine moiety is a well-established privileged structure, present in a vast number of approved drugs, particularly those targeting the central nervous system (CNS), owing to its ability to confer favorable pharmacokinetic properties.[1][2] Concurrently, the sultam (cyclic sulfonamide) ring has garnered significant attention as a versatile pharmacophore and a bioisostere for less stable functionalities like esters and amides.[3][4] The fusion of these two key heterocycles into a rigid bicyclic architecture, as exemplified by Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide, presents a compelling building block for the generation of innovative therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide. We will delve into its synthesis, functionalization, and its role as a cornerstone for constructing diverse chemical libraries aimed at a spectrum of biological targets.

The Rationale for Employing a Piperidine-Fused Sultam Scaffold

The strategic advantage of employing the Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide scaffold stems from a confluence of desirable physicochemical and pharmacological properties inherent to its constituent rings.

  • Structural Rigidity and Conformational Constraint: The bicyclic nature of this scaffold significantly reduces the number of rotatable bonds compared to its linear counterparts. This pre-organization of the molecular geometry can lead to higher binding affinities for biological targets by minimizing the entropic penalty upon binding.

  • Metabolic Stability: The sultam moiety is generally more resistant to enzymatic degradation (e.g., by proteases and esterases) than amides and esters, contributing to an improved pharmacokinetic profile and potentially longer in vivo half-life of drug candidates.[3]

  • Bioisosteric Replacement: The sulfonamide group within the sultam ring can act as a non-classical bioisostere of a carboxylic acid or an amide.[5] This allows for the modulation of acidity, hydrogen bonding capacity, and overall polarity of a molecule, which are critical parameters for optimizing drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

  • Three-Dimensional Diversity: The saturated, non-planar structure of the scaffold provides an excellent platform for introducing substituents in well-defined spatial orientations, enabling the exploration of three-dimensional pharmacophores. This is a significant advantage over flat, aromatic systems in the pursuit of novel and selective drug candidates.[7]

  • CNS Penetrability: The lipophilic character of the piperidine ring can facilitate passage across the blood-brain barrier, making this scaffold particularly attractive for the development of CNS-active agents.[1][8]

Synthesis of the Core Scaffold: A Representative Protocol

While a direct literature preparation for Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide is not extensively documented, a robust synthetic route can be inferred from established methodologies for the synthesis of related bicyclic sultams, primarily through intramolecular cyclization.[9] The following protocol represents a plausible and scientifically sound approach.

Workflow for the Synthesis of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Halogenation cluster_2 Step 3: Intramolecular Cyclization A 2-Piperidinemethanol C Piperidin-2-ylmethyl methanesulfonate A->C Et3N, DCM, 0 °C to rt B Methanesulfonyl chloride B->C D Piperidin-2-ylmethyl methanesulfonate F 2-(Chloromethyl)piperidine methanesulfonyl chloride D->F Neat, reflux E Thionyl chloride (SOCl2) E->F G 2-(Chloromethyl)piperidine methanesulfonyl chloride H Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide G->H Base (e.g., NaH), THF, rt

Caption: Proposed synthetic workflow for Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide.

Detailed Experimental Protocol

Step 1: Synthesis of Piperidin-2-ylmethyl methanesulfonate

  • To a solution of 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (Et3N, 1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(Chloromethyl)piperidine methanesulfonyl chloride

Caution: This reaction should be performed in a well-ventilated fume hood as it involves the evolution of HCl and SO2 gases.

  • To the crude piperidin-2-ylmethyl methanesulfonate from the previous step, add thionyl chloride (SOCl2, 5.0 eq) at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude sulfonyl chloride is typically used immediately in the next step.

Step 3: Intramolecular Cyclization to Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide

  • Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the crude 2-(chloromethyl)piperidine methanesulfonyl chloride in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide.

Application as a Building Block: N-Functionalization Protocols

The true utility of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide as a building block lies in the facile functionalization of the sultam nitrogen. This allows for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for high-throughput screening.

N-Alkylation Protocol

The N-alkylation of the sultam introduces a variety of side chains, which can be tailored to interact with specific pockets of a biological target.

General Procedure:

  • To a solution of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.5 M), add a base such as potassium carbonate (K2CO3, 1.5 eq) or cesium carbonate (Cs2CO3, 1.5 eq).

  • Add the desired alkyl halide (R-X, where X = Br, I; 1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK2CO3DMF806>90
24-Fluorobenzyl chlorideCs2CO3MeCN70885-95
3Ethyl bromoacetateK2CO3DMF604>90
42-(Bromomethyl)pyridineCs2CO3MeCN701080-90

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

N-Acylation Protocol

N-acylation introduces an amide-like linkage, providing opportunities for hydrogen bonding interactions and further diversification.

General Procedure:

  • Dissolve Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (1.0 eq) in anhydrous DCM or THF (0.5 M) at 0 °C.

  • Add a base such as triethylamine (Et3N, 1.5 eq) or pyridine (1.5 eq).

  • Add the desired acyl chloride (R-COCl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

EntryAcyl Chloride (R-COCl)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzoyl chlorideEt3NDCMrt3>95
2Acetyl chloridePyridineTHFrt2>95
34-Nitrobenzoyl chlorideEt3NDCMrt490-98
4Cyclopropanecarbonyl chlorideEt3NDCMrt3>95

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Workflow for Library Synthesis

G cluster_0 N-Alkylation cluster_1 N-Acylation A Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (Core Scaffold) C N-Alkylated Derivatives A->C E N-Acylated Derivatives A->E B R1-X (Alkyl Halides) B->C Base, Solvent F Diverse Chemical Library C->F Further Diversification D R2-COCl (Acyl Chlorides) D->E Base, Solvent G Diverse Chemical Library E->G Further Diversification

Caption: Library generation from the core scaffold.

Applications in Drug Discovery: A Focus on CNS and Beyond

The unique structural features of the piperidine-fused sultam scaffold make it a highly attractive starting point for the discovery of novel therapeutics.

  • CNS Disorders: As previously mentioned, the piperidine moiety is a common feature in CNS-active drugs.[1] The rigid, lipophilic nature of the Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide scaffold can be exploited to design novel ligands for a variety of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. The ability to fine-tune the physicochemical properties through N-functionalization is key to optimizing blood-brain barrier penetration and target engagement.[8]

  • Enzyme Inhibition: The sultam core can act as a transition-state mimic or interact with key residues in the active site of various enzymes. For example, sultam derivatives have been explored as inhibitors of proteases, kinases, and carbonic anhydrases.[3][10] The N-substituent can be designed to occupy specific binding pockets, leading to potent and selective inhibitors.

  • Antiviral and Antibacterial Agents: The sultam scaffold has a historical precedent in the development of antimicrobial agents.[3] By decorating the core scaffold with appropriate pharmacophoric groups, novel antiviral and antibacterial compounds can be developed.

Conclusion: A Versatile Building Block for Future Medicines

Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide represents a powerful and versatile building block for modern drug discovery. Its inherent structural rigidity, metabolic stability, and amenability to diverse functionalization make it an ideal starting point for the construction of novel chemical libraries. The protocols outlined in this guide provide a practical framework for the synthesis and application of this promising scaffold. By leveraging the unique properties of this piperidine-fused sultam, medicinal chemists are well-equipped to explore new chemical space and develop the next generation of innovative therapeutics.

References

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(6), 1798-1827. [Link]

  • Krasavin, M. (2024). Saturated Bicyclic Sultams. ChemRxiv. [Link]

  • Chen, Y., & Wang, X. (2024). Bicyclic Sultams: From Organic Chemistry to Pharmaceutical Science. ResearchGate. [Link]

  • Krasavin, M. (2024). Saturated Bicyclic Sultams. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Publishing. [Link]

  • Speranza, L., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(15), 4479. [Link]

  • Hanson, P. R., et al. (2009). Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. Organic letters, 11(22), 5138-5141. [Link]

  • Krasavin, M., & Dar'in, D. (2021). Synthesis of fused γ‐sultams by carbanion‐mediated sulfonamide intramolecular cyclization. ResearchGate. [Link]

  • Holzgrabe, U., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of medicinal chemistry, 57(19), 8081-8093. [Link]

  • Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. SlideShare. [Link]

  • Krasavin, M. (2024). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. [Link]

  • Antermite, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1398. [Link]

  • Rodríguez-Matsui, H., et al. (2025). Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. ResearchGate. [Link]

  • Smith, A. D., & Bull, J. A. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 1-20. [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. OUCI. [Link]

  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. [Link]

  • Hanson, P. R., et al. (2010). α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams. Organic letters, 12(1), 184-187. [Link]

  • Krasavin, M. (2024). Biologically active saturated bicyclic sultams. ResearchGate. [Link]

  • Smith, A. D., & Bull, J. A. (2021). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Chemical Communications, 57(55), 6739-6742. [Link]

  • Organic Chemistry Portal. (n.d.). Sultam synthesis. [Link]

  • Andersson, P. G., & Tanner, D. (2005). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry, 3(19), 3584-3591. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex solubility challenges associated with Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex solubility challenges associated with Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (CAS: 91981-72-5). This compound is a tertiary bicyclic sultam (cyclic sulfonamide), a structural class notorious for erratic solubility profiles during synthesis, extraction, and purification workflows.

This guide bypasses generic advice to provide mechanistic causality, self-validating experimental protocols, and data-driven troubleshooting strategies.

PART 1: Diagnostic FAQs (Mechanistic Understanding)

Q1: Why does Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide exhibit such stubborn solubility in common organic solvents? A: The solubility resistance is a direct consequence of its molecular architecture. The molecule features a highly electronegative sulfonyl ( SO2​ ) group fused to a lipophilic hexahydropyridine backbone. Because the nitrogen is at the bridgehead, it is a tertiary sulfonamide, meaning it lacks a hydrogen-bond donor but possesses strong hydrogen-bond acceptors. In the solid state, the strong dipole-dipole interactions between the SO2​ groups of adjacent molecules create a rigid, high-energy crystal lattice. Non-polar solvents lack the dielectric capacity to break this lattice, while protic solvents (like methanol) struggle to solvate the bulky, hydrophobic piperidine ring[1].

Q2: I am trying to run a metal-catalyzed reduction, but the sultam is not dissolving in methanol. What is the mechanistic workaround? A: This is a documented phenomenon. Cyclic sulfonamides often exhibit poor solubility in standard alcoholic solvents, which can completely halt reactions like Mg-MeOH reductions or hydrogenations[1]. The hydrophobic bulk of the bicyclic system resists the highly hydrogen-bonded network of methanol. The workaround is to disrupt the lattice by introducing a polar aprotic co-solvent. Literature standard practice dictates transitioning to solvents like N,N-Dimethylformamide (DMF) or adding Tetrahydrofuran (THF) as a co-solvent to achieve complete dissolution before initiating the reaction[1][2].

PART 2: Solvent Selection Matrix

To minimize trial and error, use the following quantitative matrix to select the appropriate solvent system based on the dielectric constant ( ε ) and the specific solvation capacity for bicyclic sultams.

Solvent ClassExample SolventDielectric Constant ( ε )Solvation Capacity for Bicyclic SultamsMechanistic Rationale & Recommendation
Non-Polar Hexane / Toluene< 2.5Very Low London dispersion forces are insufficient to overcome the strong SO2​ dipole-dipole lattice. Avoid as a primary solvent.
Polar Protic Methanol (MeOH)32.7Low to Moderate Protic network poorly solvates the lipophilic hexahydropyridine backbone[1]. Use only with a co-solvent.
Moderate Aprotic Tetrahydrofuran (THF)7.5Moderate to High Good balance of lipophilicity and polarity. Excellent for ambient reactions, but prone to precipitation at sub-zero temperatures.
Polar Aprotic Dichloromethane (DCM)8.9High Ideal for extractions and stock solutions. The polarizable chlorine atoms effectively stabilize the tertiary sulfonamide dipole.
Highly Polar Aprotic DMF / NMP> 32.0Very High Strong dipole moment effectively disrupts the crystal lattice. Highly recommended for high-concentration reactions or hydrogenations[2].

PART 3: Scenario-Based Troubleshooting Guides

Scenario A: The compound precipitates when cooling a THF solution to -78°C for a lithiation or enolate reaction.

  • Causality: Thermodynamic solubility is directly proportional to temperature. As kinetic energy decreases, the solvent's ability to keep the high-energy sultam lattice dissociated fails, leading to rapid primary nucleation and precipitation.

  • Resolution: Implement a co-solvent system. Add 10-20% (v/v) of a stronger polar aprotic solvent with a low freezing point, such as DCM or a small amount of DMPU (N,N'-Dimethylpropyleneurea), to maintain solvation of the dipole at cryogenic temperatures.

Scenario B: Incomplete dissolution during room-temperature cross-coupling.

  • Causality: The kinetic rate of dissolution is too slow compared to the reaction kinetics, leading to inconsistent stoichiometry and low yields.

  • Resolution: Do not rely on kinetic dissolution. Pre-dissolve the sultam in a minimal volume of DMF or DMSO before adding it to the bulk reaction mixture. The high dielectric constant of DMF ( ε = 36.7) permanently breaks the intermolecular SO2​ interactions[2].

PART 4: Validated Experimental Protocols

To ensure reproducibility, all solubility troubleshooting must rely on self-validating systems. Below are the standard operating procedures for determining exact solubility and optimizing co-solvents.

Protocol 1: Thermodynamic Solubility Determination (Saturation Shake-Flask Method)

The shake-flask method is the gold standard for achieving true thermodynamic equilibrium, ensuring you are measuring absolute solubility rather than kinetic dissolution rates[3].

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 500 mg) of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide to a 10 mL glass vial.

  • Solvent Addition: Add exactly 5.0 mL of the target organic solvent (e.g., DCM or THF). Securely seal the vial with a PTFE-lined cap to prevent evaporation.

  • Equilibration: Place the vial in a thermostatic shaker set to the target reaction temperature (e.g., 25°C). Agitate at 200 RPM.

  • Self-Validation Check (Critical): To ensure the system has reached true thermodynamic equilibrium, extract a 100 μ L aliquot at 24 hours and another at 48 hours .

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to separate the undissolved solid lattice from the saturated solution. Filter the supernatant through a 0.22 μ m PTFE syringe filter.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV.

    • Validation Gate: If the concentration difference between the 24h and 48h samples is < 2%, equilibrium is confirmed. If > 2%, continue shaking for another 24 hours.

Protocol 2: Co-Solvent Optimization for Low-Temperature Workflows
  • Baseline Establishment: Prepare a 0.1 M solution of the sultam in the primary solvent (e.g., THF) at room temperature.

  • Cloud Point Determination: Gradually lower the temperature of the stirring solution using a dry ice/acetone bath. Record the exact temperature at which the solution becomes turbid (the cloud point).

  • Titration: Add the secondary highly polar aprotic solvent (e.g., DCM) in 5% v/v increments.

  • Validation: After each addition, wait 15 minutes. The optimal co-solvent ratio is achieved when the solution remains completely transparent at the target cryogenic temperature for at least 1 hour, confirming the prevention of primary nucleation.

PART 5: Visual Workflows

The following diagnostic decision tree provides a logical pathway for resolving solubility failures with bicyclic sultams.

Workflow N1 Solubility Issue Detected Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide N2 Assess Solvent Polarity & Reaction Temp N1->N2 N3 Non-Polar Solvent (e.g., Hexane, Toluene) N2->N3 N4 Protic Solvent (e.g., Methanol, EtOH) N2->N4 N5 Polar Aprotic Solvent (e.g., THF, DCM) N2->N5 A1 Switch to Polar Aprotic (DCM or EtOAc) N3->A1 A2 Switch to DMF/NMP (Overcomes lattice energy) N4->A2 A3 Does it precipitate upon cooling? N5->A3 A4 Add 10-20% DMF/DCM as Co-solvent A3->A4 Yes

Caption: Troubleshooting workflow for bicyclic sultam solubility in organic solvents.

References

  • Benchchem. "A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents." Benchchem Technical Resources. 3[3]

  • Beilstein Journal of Organic Chemistry. "Diastereoselective functionalisation of benzo-annulated bicyclic sultams: Application for the synthesis of cis-2,4-diarylpyrrolidines." Beilstein Journals. 2[2]

  • National Institutes of Health (PMC). "Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study." The Journal of Organic Chemistry. 1[1]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide Substitution Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (a conformationally restricted bicyclic sult...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (a conformationally restricted bicyclic sultam) as a rigid scaffold or chiral auxiliary.

While this fused 6,5-bicyclic system offers excellent 3D spatial properties for medicinal chemistry, its rigid chair-envelope conformation creates severe steric shielding. This shielding frequently impedes substitution reactions—particularly α -alkylation or nucleophilic functionalization—leading to poor yields, unreacted starting materials, or undesired side reactions.

This guide synthesizes field-proven mechanistic insights and self-validating protocols to help you overcome these steric barriers.

🔬 Troubleshooting FAQs: Mechanistic Insights & Solutions

Q: Why am I recovering >80% unreacted starting material when attempting α -alkylation with LDA and alkyl bromides? A: The failure lies in the aggregation state of your nucleophile. When the bicyclic sultam is deprotonated at the α -position, the resulting carbanion is sterically shielded by the convex face of the piperidine ring. Lithium diisopropylamide (LDA) forms tight dimers and tetramers in THF. This aggregation drastically increases the effective steric bulk of the nucleophile, physically preventing it from approaching the electrophile.

  • Actionable Fix: Switch your base to Potassium hexamethyldisilazide (KHMDS). The larger potassium counterion forms looser ion pairs. Supplement the reaction with 2.0 equivalents of DMPU. Increasing the nucleophilicity of the anion via polar aprotic solvents is critical, as it diminishes steric hindrance by altering the solvation shell and breaking up aggregates[1].

Q: My GC-MS shows that my alkyl halide is converting into an alkene instead of coupling to the sultam. How do I prevent this? A: You are observing a classic competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). Steric hindrance dramatically reduces the rate of SN2 reactions, as bulky groups shield the backside of the electrophilic carbon, impeding nucleophilic attack[2]. Because the bicyclic sultam anion is bulky, its nucleophilic attack is kinetically slow, allowing it to act instead as a Brønsted base and abstract a proton from your electrophile[3].

  • Actionable Fix: You must increase the electrophilicity of your substrate to outpace the E2 pathway. Convert your alkyl bromides or chlorides to primary iodides (via a Finkelstein reaction) or triflates. Furthermore, strictly maintain the reaction temperature at -78 °C during the addition phase; E2 elimination has a higher activation energy than SN2 and is suppressed at cryogenic temperatures.

Q: How do I control the diastereoselectivity of the substitution? A: The fused nature of the hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide system creates a distinct facial bias. The concave face is highly sterically encumbered by the sulfonyl oxygen atoms and the axial hydrogens of the piperidine ring.

  • Actionable Fix: Rely on substrate-controlled stereoselectivity. By using the KHMDS/DMPU system to create a highly reactive monomeric anion, the electrophile will exclusively approach from the less hindered convex face , naturally yielding high diastereomeric ratios (dr > 95:5).

📊 Data Presentation: Optimization of Reaction Parameters

The following table summarizes quantitative data for the α -alkylation of the bicyclic sultam scaffold with a standard primary alkyl halide, demonstrating the causality between reagent choice and reaction pathway.

Base (1.1 eq)Solvent SystemAdditiveElectrophileMajor PathwayYield (%)dr (Convex:Concave)
LDATHFNoneR-BrUnreacted SM< 15N/A
LiHMDSTHFNoneR-BrE2 Elimination2580:20
LiHMDSTHFDMPU (2.0 eq)R-BrSN2 Substitution6590:10
KHMDS Toluene 18-Crown-6 R-I SN2 Substitution 92 > 95:5

⚙️ Experimental Protocol: High-Yield α -Alkylation

This self-validating protocol utilizes counterion manipulation and leaving-group activation to bypass the steric hindrance of the bicyclic sultam core.

Reagents Required: Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (1.0 eq), KHMDS (1.0 M in THF, 1.1 eq), DMPU (2.0 eq), Primary Alkyl Iodide (1.5 eq), Anhydrous THF.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Dissolve the bicyclic sultam (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration.

  • Deprotonation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise add KHMDS (1.1 eq). Causality: The bulky hexamethyldisilazide base prevents nucleophilic attack on the sulfonyl group, while the K+ ion ensures a loose ion pair. Stir for 45 minutes.

  • Aggregate Disruption: Add DMPU (2.0 eq) dropwise down the side of the flask. Stir for an additional 15 minutes at -78 °C. Validation Check: The solution may turn slightly pale yellow, indicating the formation of the monomeric carbanion.

  • Electrophile Addition: Add the primary alkyl iodide (1.5 eq) neat (if liquid) or dissolved in a minimal amount of THF.

  • Thermal Control: Maintain the reaction at -78 °C for 2 hours. Slowly allow the reaction to warm to 0 °C over a period of 4 hours. Critical Warning: Do not allow the reaction to exceed 0 °C, as this will trigger E2 elimination or potential ring-fragmentation.

  • Quench & Workup: Quench the reaction at 0 °C by rapidly adding saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

🗺️ Mandatory Visualization: Troubleshooting Workflow

Workflow Step1 Steric Hindrance in Sultam Substitution Step2 Identify Competing Reaction Pathway Step1->Step2 PathA Low Conversion (Unreacted SM) Step2->PathA PathB E2 Elimination Dominates Step2->PathB SolA Switch to KHMDS/DMPU (Break Aggregates) PathA->SolA SolB Use Triflates/Iodides & Lower Temp PathB->SolB Success Successful SN2 Functionalization SolA->Success SolB->Success

Decision matrix for overcoming steric hindrance and E2 competition in sultam substitutions.

📚 References

  • Chemistry LibreTexts. Effect of sterics on SN2 reactions. Available at: [Link]

  • National Institutes of Health (PubMed). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of Hexahydro-2H-isothiazolo[2,3-a]pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (CAS: 91981-72-5).

As a fused bicyclic sulfonamide (sultam), this compound presents unique physicochemical challenges. The strong dipole moment of the SO₂ group, combined with the rigid piperidine-fused ring system, often leads to unpredictable solubility profiles, strong coordination with transition metal catalysts, and severe chromatographic tailing. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to ensure >98% purity for downstream pharmacological applications.

I. Purification Decision Matrix

Before selecting a purification route, you must assess the crude purity profile. The workflow below dictates the optimal path based on the synthetic history and crude assay of your reaction mixture.

PurificationWorkflow Start Crude Hexahydro-2H-isothiazolo [2,3-a]pyridine 1,1-dioxide Assess Assess Purity (LC-MS / qNMR) Start->Assess Decision Purity > 85%? Assess->Decision Cryst Dual-Solvent Crystallization (EtOAc / Heptane) Decision->Cryst Yes Chrom Flash Chromatography (Silica Gel + 1% TEA) Decision->Chrom No Pure Pure Sultam (>98%) Verify by qNMR Cryst->Pure Chrom->Cryst Fractions combined Metal Metal Scavenging (Thiol-functionalized Silica) Chrom->Metal Metal traces (Ru/Pd) Metal->Cryst

Figure 1: Decision matrix for the purification of crude bicyclic sultams based on initial purity.

II. Troubleshooting & FAQs: Overcoming Bottlenecks

Q1: My crude sultam is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I induce proper nucleation?

The Causality: Oiling out occurs when the desolvation cost of the highly polar sultam core is not overcome by the lattice energy of the crystal. Bicyclic sulfonamides act as strong hydrogen-bond acceptors, meaning they have an exceptionally high desolvation penalty in protic or highly polar solvents[1]. When the solvent-solute interactions outcompete solute-solute lattice formation, the compound crashes out as a supersaturated oil. The Solution: Shift the thermodynamic balance by using a strictly aprotic binary solvent system (e.g., Ethyl Acetate/Heptane). If oiling out still occurs, you must lower the concentration of the anti-solvent (Heptane) and introduce seed crystals at the exact cloud point to bypass the metastable zone and force immediate nucleation.

Q2: I synthesized the sultam via ring-closing metathesis (RCM). How do I remove stubborn ruthenium residues that co-elute with my product?

The Causality: Transition metals like Ruthenium (from Grubbs catalysts) or Palladium strongly coordinate to the Lewis basic nitrogen and oxygen atoms of the sultam ring. Standard silica gel chromatography often bleeds these metal-sultam complexes directly into your purified fractions, a known issue in sultam RCM synthesis[2]. The Solution: Prior to chromatography, dissolve the crude mixture in dichloromethane (DCM) and treat it with a metal scavenger (e.g., SiliaBond Thiol or QuadraSil AP) at 40°C for 4 hours. The thiol groups have a higher binding affinity for soft metals than the sultam core, breaking the chelate.

Q3: I am experiencing severe peak tailing during flash chromatography on silica gel. How can I improve the resolution?

The Causality: Peak tailing in sultams is caused by secondary dipole-dipole interactions between the polarized S=O bonds and the acidic silanol groups on standard stationary phases. The Solution: Deactivate the silica by adding 1% Triethylamine (TEA) to your mobile phase, or switch entirely to neutral aluminum oxide, which has been proven highly effective for stereochemically rich sultam derivatives[3].

III. Quantitative Data: Chromatographic Optimization

To prevent product loss during column chromatography, utilize the optimized solvent systems detailed below.

Table 1: Solvent System Optimization for Bicyclic Sultams
Stationary PhaseMobile Phase SystemAdditiveAverage Rf ShiftResolution (Rs) OutcomePrimary Application
Standard Silica (60 Å)Hexanes / EtOAc (7:3)NoneBaselineSevere Tailing (Rs < 1.0)Rapid crude TLC screening
Deactivated SilicaHexanes / EtOAc (7:3)1% TEA+0.15Sharp Peaks (Rs > 1.5)General sultam purification
Neutral AluminaHexanes / DCM (1:1)None+0.20Excellent (Rs > 2.0)Acid-sensitive sultams
C18 Reverse PhaseH₂O / MeCN Gradient0.1% Formic AcidN/AHigh (Rs > 2.5)Removal of polar byproducts

IV. Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own success in real-time. The following methodologies include built-in validation checkpoints to ensure your purification is on track before proceeding to the next step.

Protocol A: Dual-Solvent Recrystallization (EtOAc / Heptane)

Large-scale preparations of bicyclic sultams rely heavily on controlled crystallization to achieve >98% purity without the solvent waste of chromatography[4].

  • Dissolution: Place the crude Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide in a round-bottom flask. Add minimal boiling Ethyl Acetate (EtOAc) until the solid just dissolves (approx. 3-5 mL/g).

  • Anti-Solvent Addition: Remove from heat. While stirring vigorously, add Heptane dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity).

  • Clarification: Add exactly 1-2 drops of hot EtOAc until the solution turns clear again.

  • Nucleation & Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours.

  • Filtration: Filter the resulting crystals via a Büchner funnel and wash with ice-cold Heptane.

Self-Validation Checkpoint: Take a 100 µL aliquot of the mother liquor, evaporate it, and run a rapid quantitative ¹H-NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard. If the ratio of product to impurity in the mother liquor is <1, the crystallization successfully rejected the impurity into the solvent. If the product concentration remains high, your anti-solvent ratio was too low; evaporate 30% of the solvent volume and re-cool to recover the remaining product.

Protocol B: High-Performance Flash Chromatography Workflow

For crude mixtures with <85% purity or those derived from complex aqueous/organic extractions[5], chromatography is mandatory.

  • Dry Loading: Dissolve the crude mixture in minimal DCM. Add Celite (2x the mass of the crude) and evaporate the solvent completely under reduced pressure to create a free-flowing powder.

  • Column Packing: Pack a column with standard 60 Å silica gel using a mobile phase of Hexanes/EtOAc (8:2) containing 1% TEA.

  • Elution: Load the Celite mixture onto the column. Elute using a gradient from 8:2 to 5:5 Hexanes/EtOAc.

  • Fraction Collection: Collect fractions and monitor via TLC (UV active, or stain with KMnO₄).

Self-Validation Checkpoint: Perform 2D-TLC (Two-Dimensional Thin Layer Chromatography) on the combined fractions containing the product. Spot the plate, run it in the primary solvent system, rotate the plate 90 degrees, and run it again. If the spot remains single and sits perfectly on the diagonal axis, the fraction is definitively pure and free of co-eluting degradants.

V. References

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues JACS Au (2023). URL:[Link]

  • Large-Scale Preparation of Oppolzer's Glycylsultam Organic Syntheses (2021). URL:[Link]

  • Environmentally friendly catechol-based synthesis of dibenzosultams RSC Advances (2022). URL:[Link]

  • Accessing Stereochemically Rich Sultams via Microwave-assisted, Continuous-flow Organic Synthesis (MACOS) Scale-out AKJournals (2012). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide vs. Other Cyclic Sulfonamides

Executive Summary: The Shift to 3D Chemical Space Since the discovery of Prontosil in the 1930s, sulfonamides have remained a cornerstone of medicinal chemistry[1]. However, modern drug discovery is increasingly moving a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to 3D Chemical Space

Since the discovery of Prontosil in the 1930s, sulfonamides have remained a cornerstone of medicinal chemistry[1]. However, modern drug discovery is increasingly moving away from flat, two-dimensional aromatic structures toward sp³-rich, three-dimensional scaffolds—a paradigm shift often termed "escaping flatland."

While acyclic sulfonamides and simple monocyclic sultams (cyclic sulfonamides like sulthiame) have proven clinical utility, they often suffer from conformational flexibility that leads to off-target effects and rapid metabolic degradation[2]. Enter Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide , a conformationally rigid, fused bicyclic sultam. By locking the sulfonamide moiety within a rigid 6,5-fused ring system, this scaffold occupies a completely different region of chemical space, offering superior metabolic resistance, unique geometric parameters, and enhanced vectorial binding to target receptors[1][3].

Structural & Chemical Space Analysis

The structural evolution of sulfonamides directly correlates with their pharmacodynamic profiles. Acyclic sulfonamides possess freely rotatable bonds, resulting in a high entropic penalty upon binding to a target receptor. Monocyclic sultams restrict this rotation partially but still exhibit ring-flipping dynamics.

In contrast, bicyclic sultams like Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide feature a bridgehead nitrogen shared between a piperidine ring and an isothiazolidine 1,1-dioxide ring. This fusion forces the nitrogen into a highly pyramidalized geometry and locks the molecule into a rigid 3D conformation. This high fraction of sp³ carbons ( Fsp3​ ) allows medicinal chemists to project substituents into deep, uncharted hydrophobic pockets of proteases and kinases that flat molecules simply cannot reach[2].

G A Acyclic Sulfonamides (Flat, High Flexibility) B Monocyclic Sultams (Restricted, Limited 3D) A->B Cyclization (Reduced Entropy) C Bicyclic Sultams (Rigid, sp3-Rich 3D Space) B->C Ring Fusion (Vectorial Projection)

Evolution of sulfonamide scaffolds from flat acyclic structures to 3D bicyclic sultams.

Comparative Performance Data

To objectively evaluate the utility of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide, we must benchmark it against traditional acyclic and monocyclic alternatives across key drug development metrics.

Performance MetricAcyclic SulfonamidesMonocyclic Sultams (e.g., Sulthiame)Bicyclic Sultams (Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide)
Conformational Rigidity Low (Freely rotatable)Moderate (Subject to ring flip)High (Locked 6,5-fused system)
3D Character ( Fsp3​ ) Low (Typically aromatic-linked)ModerateHigh (sp³-enriched scaffold)
Entropic Penalty on Binding HighModerateMinimal (Pre-organized geometry)
Metabolic Stability Susceptible to N-dealkylationModerateHigh (Sterically shielded bridgehead N)
Chemical Space Coverage Saturated / CrowdedExploredUncharted / Novel [1]
Synthetic Complexity Low (1-2 steps)Moderate (Ring-closing metathesis)High (Requires controlled oxidative cyclization)

Mechanistic Insights & Experimental Workflows

Synthesizing fused bicyclic sultams requires overcoming the strain energy of forming a bridged/fused system. Direct sulfonylation often fails due to competing intermolecular oligomerization. A highly reliable, self-validating protocol for synthesizing Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide utilizes a stepwise oxidative cyclization starting from an amino-thiol precursor[4].

Step-by-Step Protocol: Synthesis of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide

Causality & Design Choice: We utilize an iodine-mediated oxidative cyclization of 2-piperidin-2-ylethanethiol to first form the 1-oxide intermediate. The slow, simultaneous addition of iodine and the thiol under high dilution ensures that intramolecular N-S bond formation outcompetes intermolecular disulfide formation. Subsequent oxidation yields the highly stable 1,1-dioxide.

Step 1: Oxidative Cyclization to the 1-Oxide Intermediate

  • Prepare a solution of 2-piperidin-2-ylethanethiol (3.44 mmol) in anhydrous CHCl₃ (45 mL).

  • Prepare a separate solution of I₂ (6.89 mmol) in anhydrous CHCl₃ (45 mL).

  • Crucial Step: Simultaneously add both solutions via separate addition funnels to a vigorously stirred solution of Et₃N (6.88 mmol) in CHCl₃ (25 mL) over 5 hours. Rationale: High dilution and slow addition are critical to favor the intramolecular cyclization thermodynamically.

  • Add additional Et₃N (3.44 mmol) in H₂O (10 mL) and stir for 2 hours.

  • Quench excess I₂ with saturated aqueous Na₂S₂O₃. Extract the organic layer, dry over MgSO₄, and concentrate to yield Hexahydro-2H-isothiazolo[2,3-a]pyridine 1-oxide[4].

Step 2: Oxidation to the 1,1-Dioxide (Sultam) 6. Dissolve the crude 1-oxide in anhydrous CH₂Cl₂ at 0 °C. 7. Slowly add m-CPBA (meta-chloroperoxybenzoic acid, 1.2 equivalents) to the solution. Rationale: m-CPBA selectively oxidizes the sulfoxide to the sulfone without degrading the piperidine core. 8. In-Process Control: Monitor the reaction via LC-MS. The disappearance of the m/z 159 [M+H]⁺ peak and the appearance of the m/z 176 [M+H]⁺ peak validates the complete conversion to the 1,1-dioxide. 9. Wash the organic layer with saturated NaHCO₃ to remove m-CBA byproducts. Purify via silica gel chromatography to isolate pure Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide.

Synthesis Step1 Precursor: 2-Piperidin-2-ylethanethiol Step2 Oxidative Cyclization: I2, Et3N, CHCl3 Step1->Step2 Step3 Intermediate: Bicyclic 1-Oxide Step2->Step3 Step4 Oxidation (mCPBA): Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide Step3->Step4

Step-by-step synthetic workflow for Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide.

Pharmacological Impact: Receptor Binding & Signaling

The primary advantage of the Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide scaffold in drug development is its interaction with target proteins. Many modern therapeutic targets (e.g., HIV-1 protease, γ -secretase, and specific viral polymerases) feature deep, complex hydrophobic pockets[2].

When an acyclic sulfonamide enters these pockets, it must fold into an active conformation, expending binding energy (entropic penalty). The bicyclic sultam is pre-organized . The rigidly held sulfonyl oxygens and the sp³-rich piperidine backbone provide precise, predictable vectors for hydrogen bonding and Van der Waals interactions. This structural pre-organization directly translates to lower IC₅₀ values and higher target selectivity.

Binding Ligand Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (Pre-organized 3D Conformation) Interaction Vectorial Binding (Minimal Entropic Penalty) Ligand->Interaction Receptor Target Receptor (Deep Hydrophobic Pocket) Receptor->Interaction Outcome Enhanced Pharmacodynamics & Target Selectivity Interaction->Outcome

Pharmacodynamic advantage of rigid bicyclic sultams in receptor binding.

Conclusion

The transition from acyclic sulfonamides to complex bicyclic sultams represents a critical evolution in medicinal chemistry. Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide outperforms its monocyclic and acyclic counterparts by offering unparalleled conformational rigidity, superior metabolic stability, and access to uncharted 3D chemical space. While its synthesis requires precise, controlled oxidative cyclization protocols, the resulting pharmacodynamic benefits make it a highly valuable scaffold for next-generation drug discovery.

References

  • Bicyclic Sultams: From Organic Chemistry to Pharmaceutical Science - ResearchGate.
  • Convenient Access to Conformationally Rigid Sultams - Organic Letters (ACS Publications).
  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC (National Institutes of Health).
  • Product Subclass 3: Cyclic Alkanesulfinic Acid Derivatives - Thieme E-Books & E-Journals.

Sources

Comparative

Comprehensive Mass Spectrometry Profiling of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide: A Comparative Guide

Executive Summary In drug metabolism and pharmacokinetics (DMPK) and structural elucidation, the accurate mapping of mass spectrometry (MS) fragmentation pathways is critical. Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug metabolism and pharmacokinetics (DMPK) and structural elucidation, the accurate mapping of mass spectrometry (MS) fragmentation pathways is critical. Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (CAS: 91981-72-5) is a fused bicyclic sultam (cyclic sulfonamide) that presents a highly specific fragmentation fingerprint. This guide provides an authoritative, comparative analysis of its MS/MS performance against alternative sulfonamide scaffolds, detailing the mechanistic causality behind its predictable fragmentation and offering a self-validating experimental protocol for high-resolution analysis.

Mechanistic Causality: The SO₂ Extrusion Paradigm

The collision-induced dissociation (CID) of sulfonamides typically yields complex spectra. However, protonated sultams undergo a highly characteristic neutral loss of 64 Da, corresponding to the extrusion of sulfur dioxide (SO₂) .

For Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide (Monoisotopic mass: 175.0667 Da ), the formation of the [M+H]⁺ precursor at m/z 176.07 is followed by a rapid, thermodynamically driven SO₂ loss.

  • The Causality: The pre-organized geometry of the fused bicyclic system introduces inherent ring strain. Upon CID activation, an intramolecular rearrangement occurs where the nitrogen atom facilitates the cleavage of the C-S and N-S bonds. The extrusion of SO₂ relieves this steric strain, yielding a highly stable, conjugated bicyclic iminium ion at m/z 112.11.

  • Accurate mass measurements utilizing Q-TOF MS confirm that this neutral loss involves a complex intramolecular rearrangement rather than a simple, stepwise bond cleavage .

Fragmentation_Logic Precursor [M+H]+ m/z 176.07 Activation CID Activation (15-20 eV) Precursor->Activation SO2_Loss Extrusion of SO2 (-63.96 Da) Activation->SO2_Loss Intramolecular Rearrangement Fragment1 Bicyclic Iminium Ion m/z 112.11 SO2_Loss->Fragment1 Ring_Cleavage Piperidine Ring Cleavage (-C2H4) Fragment1->Ring_Cleavage Higher CE (>25 eV) Fragment2 Pyrrolinium Derivative m/z 84.08 Ring_Cleavage->Fragment2

Logical fragmentation pathway of Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide under CID.

Comparative Fragmentation Analysis

When selecting a sulfonamide scaffold for drug development, analytical predictability is a major asset. Table 1 objectively compares the MS/MS performance of the fused bicyclic sultam against alternative monocyclic and acyclic scaffolds.

Table 1: Quantitative MS/MS Performance Comparison of Sulfonamide Scaffolds

Scaffold TypeRepresentative Compound[M+H]⁺ (m/z)Primary CID Neutral LossDominant Fragment (m/z)Required CE (eV) for 50% DepletionAnalytical Predictability
Fused Bicyclic Sultam Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide176.07SO₂ (63.96 Da)112.1115-20High (Single dominant pathway due to ring strain relief)
Monocyclic Sultam 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide205.10SO₂ (63.96 Da)141.1025-30Moderate (Competing pathways; requires higher energy)
Acyclic Sulfonamide N-propylbutane-1-sulfonamide180.10Alkyl radical121.0330-35Low (Complex fragmentation; lacks pre-organized geometry)

Data Insight: The fused bicyclic system outperforms alternatives in analytical predictability. Its lower Collision Energy (CE) requirement for complete precursor depletion ensures that the SO₂ loss is the overwhelmingly dominant pathway, minimizing spectral noise and facilitating automated metabolite tracking.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute data integrity, the following methodology employs a self-validating feedback loop, utilizing internal standards and exact mass filtering to eliminate false positives.

Step 1: Sample Preparation & Internal Standardization
  • Action: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Spike the solution with 100 ng/mL of a structurally analogous stable isotope-labeled (SIL) internal standard (e.g., D4-sultam).

  • Causality: Formic acid acts as an essential proton source, driving the formation of [M+H]⁺ ions in the ESI source. The SIL standard self-validates the protocol by correcting for matrix-induced ionization suppression and ensuring chromatographic retention time stability.

Step 2: UHPLC Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm) using a linear gradient of Water/Acetonitrile (both modified with 0.1% Formic Acid).

  • Causality: The hydrophobic C18 stationary phase effectively retains the piperidine moiety. The gradient elution ensures sharp, symmetrical peak shapes, physically separating the analyte from isobaric interferences before they enter the mass spectrometer.

Step 3: ESI-QTOF MS/MS Acquisition
  • Action: Operate the Q-TOF in positive electrospray ionization (ESI+) mode with a capillary voltage of 3.5 kV. Perform CID using nitrogen as the collision gas, stepping the Collision Energy (CE) across a gradient of 10, 20, 30, and 40 eV.

  • Causality: Energy stepping maps a comprehensive breakdown curve. Lower CE (15-20 eV) captures the primary SO₂ extrusion, while higher CE (>30 eV) forces secondary piperidine ring cleavages (loss of C₂H₄), establishing a definitive, multi-stage structural fingerprint.

Step 4: Data Validation & Self-Correction
  • Action: Filter the MS1 precursor data to enforce a mass accuracy threshold of < 5 ppm error. Confirm the primary MS2 neutral loss is exactly 63.96 Da.

  • Causality: Restricting the mass error to < 5 ppm mathematically eliminates false positives from background contaminants. Confirming the exact mass of the neutral loss validates the elemental composition of the leaving group, definitively proving the SO₂ extrusion mechanism.

Experimental_Workflow Prep 1. Sample Prep Internal Std Addition LC 2. UHPLC Separation C18 Gradient Prep->LC ESI 3. ESI(+) Ionization Capillary 3.5 kV LC->ESI QTOF 4. Q-TOF MS/MS CID 10-40 eV ESI->QTOF Data 5. Data Validation Mass Error < 5 ppm QTOF->Data

Step-by-step LC-ESI-MS/MS workflow for bicyclic sultam fragmentation analysis.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

  • The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

  • Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide (Compound Summary) Source: PubChem / PubChemLite URL:[Link]

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